2'-Hydroxy-4',5'-dimethylacetophenone
Overview
Description
2’-Hydroxy-4’,5’-dimethylacetophenone is a hydroxyacetophenone derivative. It is known for its role in the preparation of chalcone derivatives, which exhibit antibacterial activity . This compound is also used in the synthesis of herbicides .
Preparation Methods
2’-Hydroxy-4’,5’-dimethylacetophenone can be synthesized through the Fries rearrangement of 3,4-dimethylphenyl acetate with aluminum chloride without solvent at temperatures between 110°C and 150°C . This method involves the migration of an acyl group from an oxygen atom to an ortho or para position on an aromatic ring, facilitated by a Lewis acid catalyst.
Chemical Reactions Analysis
2’-Hydroxy-4’,5’-dimethylacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other substituents.
Condensation: It is used in the preparation of chalcone derivatives through Claisen-Schmidt condensation reactions with aldehydes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like aluminum chloride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Hydroxy-4’,5’-dimethylacetophenone has several scientific research applications:
Chemistry: It is used in the synthesis of chalcone derivatives, which are studied for their antibacterial properties.
Biology: Chalcone derivatives derived from this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of chalcone derivatives in treating various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-4’,5’-dimethylacetophenone involves its conversion into chalcone derivatives, which exhibit antibacterial activity. These derivatives interfere with bacterial cell wall synthesis and function, leading to bacterial cell death. The molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
2’-Hydroxy-4’,5’-dimethylacetophenone can be compared with other hydroxyacetophenone derivatives, such as:
4’-Hydroxy-3’,5’-dimethylacetophenone: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2’-Hydroxy-4’,6’-dimethylacetophenone: Another derivative with different substitution positions, affecting its chemical properties and applications.
The uniqueness of 2’-Hydroxy-4’,5’-dimethylacetophenone lies in its specific substitution pattern, which influences its reactivity and the types of derivatives it can form.
Properties
IUPAC Name |
1-(2-hydroxy-4,5-dimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(8(3)11)10(12)5-7(6)2/h4-5,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVSURZEXVMUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189957 | |
Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36436-65-4 | |
Record name | 2′-Hydroxy-4′,5′-dimethylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36436-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036436654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxy-4',5'-dimethylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2′-Hydroxy-4′,5′-dimethylacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GF7D6YH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone being used in the context of metal complex synthesis?
A2: The research article titled "Synthesis and characterization of iron (iii) complexes of some 2-hydroxy-4, 5-dimethylacetophenone substituted hydrazones" [] highlights the use of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone as a building block. The study focuses on creating iron (III) complexes using hydrazones derived from this compound. This suggests the compound, or its derivatives, can act as ligands, forming complexes with metal ions. This type of research is crucial for developing new catalysts, understanding biological systems, and designing novel materials.
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